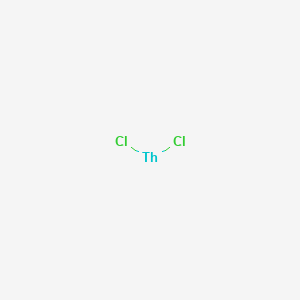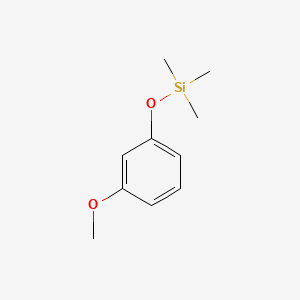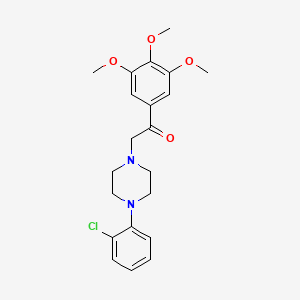
Sodium O-(((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl) phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt is a modified nucleotide analog. It is a derivative of 2’-deoxyadenosine monophosphate where one of the non-bridging oxygen atoms in the phosphate group is replaced by a sulfur atom. This compound is often used in biochemical and molecular biology research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt typically involves the phosphorylation of 2’-deoxyadenosine with a phosphorothioate reagent. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent such as acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyadenosine and phosphorothioate.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phosphorothioates.
Hydrolysis: 2’-Deoxyadenosine and phosphorothioate.
Scientific Research Applications
2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Employed in studies of DNA-protein interactions and as a substrate for DNA polymerases.
Medicine: Investigated for its potential in antisense therapy and as a diagnostic tool.
Industry: Utilized in the production of nucleic acid-based products and as a research reagent.
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt involves its incorporation into DNA or RNA strands. The sulfur atom in the phosphate group can alter the stability and conformation of the nucleic acid, affecting its interactions with proteins and other molecules. This compound can inhibit or modify the activity of enzymes such as DNA polymerases and nucleases, making it a valuable tool in molecular biology research.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine-5’-monophosphate: Lacks the sulfur atom in the phosphate group.
2’-Deoxyguanosine-5’-monophosphate: Contains guanine instead of adenine.
2’-Deoxycytidine-5’-monophosphate: Contains cytosine instead of adenine.
2’-Deoxyadenosine-5’-diphosphate: Contains an additional phosphate group.
Uniqueness
2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt is unique due to the presence of the sulfur atom in the phosphate group. This modification imparts distinct chemical and biological properties, such as increased resistance to nucleases and altered binding affinity to proteins, making it particularly useful in various research applications.
Properties
Molecular Formula |
C10H12N5Na2O5PS |
|---|---|
Molecular Weight |
391.25 g/mol |
IUPAC Name |
disodium;(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(dioxidophosphinothioyloxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N5O5PS.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(20-7)2-19-21(17,18)22;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,22);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 |
InChI Key |
NVKMWLTUXNYFNK-OJSHLMAWSA-L |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)


![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)
![3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13824914.png)

![[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)


